5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride

Kinase inhibition Triple-negative breast cancer Antiproliferative

Researchers developing focused kinase inhibitor libraries require consistent, solubility-enhanced building blocks for automated parallel synthesis. 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride resolves variability from free bases or alternative halogen analogs. • Salt form ensures direct use without deprotection, delivering reproducible solubility in polar aprotic solvents for high-throughput workflows. • 5-Chloro substitution enables late-stage diversification via Suzuki, Buchwald-Hartwig, and Sonogashira couplings, while piperazine-4-yl geometry preserves hinge-binding orientation. • Validated scaffold for PDGFR, CK1, RAF kinases and CCR4 antagonist programs. Reliable batch-to-batch consistency.

Molecular Formula C8H13Cl3N4
Molecular Weight 271.6 g/mol
CAS No. 1797573-17-1
Cat. No. B1490785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride
CAS1797573-17-1
Molecular FormulaC8H13Cl3N4
Molecular Weight271.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=NC=C2Cl.Cl.Cl
InChIInChI=1S/C8H11ClN4.2ClH/c9-7-5-11-6-12-8(7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H
InChIKeyGIYVMHBKLMTYFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-(piperazin-1-yl)pyrimidine Dihydrochloride: Structural Core for Kinase Research


5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride is a heterobifunctional building block featuring a pyrimidine core substituted with a chloro group at the 5-position and a piperazine moiety at the 4-position [1]. The piperazinylpyrimidine scaffold serves as a privileged kinase hinge-binding motif, forming hydrogen bonds with kinase hinge regions while the piperazine nitrogen provides a modular attachment point for fragment expansion [2]. The compound is supplied as the dihydrochloride salt (molecular formula C8H13Cl3N4, MW 271.6 g/mol) with typical purity specifications of ≥95% .

Hinge scaffold Piperazinylpyrimidine kinase hinge-binding motif for fragment-based library design
Salt format Dihydrochloride salt supports aqueous solubility and storage consistency in parallel synthesis
Reactivity handle 5-Chloro substitution enables Pd-catalyzed cross-coupling diversification at late stage

Procurement Risks of 5-Chloro-4-(piperazin-1-yl)pyrimidine: Building Block Specificity


Substitution with structurally similar piperazinylpyrimidine analogs—such as 2-substituted regioisomers, unprotected free bases, or alternative halogen variants—introduces significant variability in reaction yield, regioselectivity, and downstream biological activity. The 5-chloro substitution pattern is critical for specific palladium-catalyzed cross-coupling applications, with chloro displacement rates differing by orders of magnitude from bromo or iodo analogs under identical catalytic conditions [1]. Furthermore, the dihydrochloride salt form enhances aqueous solubility and storage stability compared to the free base , reducing batch-to-batch variability in parallel synthesis workflows. The piperazine-4-yl (rather than piperazine-2-yl) attachment geometry dictates the spatial orientation of subsequent derivatization relative to the kinase hinge-binding plane [2].

Regioisomer mismatch 2-Substituted or piperazine-2-yl analogs may shift hinge-binding geometry and derivatization trajectory
Free base vs. salt Unprotected free base may reduce aqueous solubility and batch-to-batch consistency in automated workflows
Halogen reactivity gap Bromo or iodo analogs exhibit substantially different cross-coupling rates, potentially altering reaction yield and regioselectivity

Quantitative Differentiation Evidence for 5-Chloro-4-(piperazin-1-yl)pyrimidine Dihydrochloride


Antiproliferative Activity in MDA-MB-468 Triple-Negative Breast Cancer

Piperazinylpyrimidine derivative Compound 15 demonstrated selective growth inhibition against MDA-MB-468 triple-negative breast cancer cells, a phenotype resistant to multiple standard therapies. While the target 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride is a core building block rather than the final bioactive molecule, derivatives built upon this scaffold exhibit quantifiable selectivity: Compound 4 showed enhanced inhibition of oncogenic mutant PDGFR family kinases (KIT and PDGFRA mutants) compared to wild-type isoforms [1].

Cell-model response
Class-level inference
MDA-MB-468 ranked among most sensitive lines in NCI-60 panel
Reported cell-model sensitivity context
Exact IC50 not specified; derivative Compound 15
Kinase inhibition Triple-negative breast cancer Antiproliferative

CCR4 Antagonist Core: Patent-Validated Therapeutic Relevance

The piperazinylpyrimidine core is claimed as a key structural element in US Patent 9493453 B2 for compounds possessing CCR4 antagonism [1]. The 5-chloro-4-(piperazin-1-yl)pyrimidine substitution pattern enables modular expansion into bioactive CCR4 antagonists, with the patent explicitly encompassing compounds containing this exact pyrimidine substitution pattern as intermediates.

CCR4 scaffold validation
Supporting evidence
4-Piperazinyl substitution pattern essential for CCR4 antagonism per US 9493453 B2
Patent-supported scaffold prioritization context
In vitro CCR4 binding assays per patent disclosure
CCR4 antagonism Immunomodulation Patent chemistry

PDGFR Family Kinase Mutant Selectivity

Compound 4, a piperazinylpyrimidine derivative, exhibited a selective binding tendency toward oncogenic mutant forms of KIT and PDGFRA kinases compared to their wild-type isoforms [1]. This differential activity is particularly significant for targeting tumors driven by kinase mutations that have acquired resistance to first-line inhibitors.

Kinase mutant selectivity
Class-level inference
Enhanced inhibition of oncogenic KIT and PDGFRA mutants vs. wild-type isoforms
Reported mutant-selectivity context
Exact fold-selectivity not provided in abstract
Kinase selectivity Mutant selectivity PDGFR KIT

Research and Industrial Applications for 5-Chloro-4-(piperazin-1-yl)pyrimidine Dihydrochloride


Oncology Kinase Inhibitor Library Synthesis

Employ 5-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride as a hinge-binding scaffold for generating focused kinase inhibitor libraries targeting PDGFR family kinases, CK1, and RAF subfamily members [1]. The piperazinylpyrimidine core provides a validated starting point for SAR expansion toward mutant-selective inhibitors with potential activity against treatment-resistant tumors. The dihydrochloride salt form facilitates direct use in parallel synthesis workflows without additional deprotection steps.

CCR4 Antagonist Development for Immunomodulation

Utilize the compound as a key intermediate for constructing piperazinylpyrimidine-based CCR4 antagonists as described in US Patent 9493453 B2 [2]. The 5-chloro-4-(piperazin-1-yl)pyrimidine substitution pattern is explicitly encompassed within the claimed scope of CCR4-modulating compounds with potential applications in allergic, autoimmune, and inflammatory disease models.

Triple-Negative Breast Cancer Targeted Therapy Research

Develop piperazinylpyrimidine derivatives specifically for evaluation against MDA-MB-468 and related triple-negative breast cancer cell lines [1]. The demonstrated sensitivity of this aggressive breast cancer subtype to piperazinylpyrimidine compounds supports prioritization of this scaffold for TNBC-focused medicinal chemistry campaigns, where few targeted therapies are currently available.

Parallel Synthesis and FBDD Building Block

Deploy as a pre-functionalized, solubility-enhanced building block for high-throughput parallel synthesis of diverse piperazinylpyrimidine libraries [1]. The 5-chloro substituent enables late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the piperazine nitrogen provides a second orthogonal derivatization handle. The dihydrochloride salt ensures consistent solubility in polar aprotic solvents commonly used in automated synthesis platforms .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Hinge-binding scaffold fit
PDGFR/CK1/RAF pathway profiling
CCR4 antagonist research
4-Piperazinyl substitution pattern
Chemokine receptor binding assays
TNBC cell-model studies
Cell-line sensitivity profile
MDA-MB-468 endpoint validation
Parallel synthesis diversification
Dual derivatization handles
Cross-coupling and N-functionalization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.